molecular formula C28H29BrFN7O2 B13689828 8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one

8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B13689828
M. Wt: 594.5 g/mol
InChI Key: SZNBVCMHZLVGIO-UHFFFAOYSA-N
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Description

8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[4,3-d]pyrimidine core, substituted with bromine, fluorophenoxy, and azetidinyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the pyrido[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the pyrido[4,3-d]pyrimidine ring system.

    Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the fluorophenoxy group: This step involves the nucleophilic substitution reaction of a fluorophenol derivative with the appropriate intermediate.

    Introduction of the azetidinyl group: The azetidinyl group is introduced through a nucleophilic substitution reaction using an azetidine derivative.

    Final coupling reactions: The final steps involve coupling reactions to attach the remaining functional groups, followed by purification to obtain the desired compound in high purity.

Chemical Reactions Analysis

8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex derivatives.

Scientific Research Applications

8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including interactions with biological targets and pathways.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

8-Bromo-4-[[4-(3-fluorophenoxy)phenyl]amino]-2-[[1-(4-piperidylmethyl)-3-azetidinyl]amino]pyrido[4,3-d]pyrimidin-5(6H)-one can be compared with other similar compounds, such as:

    Pyrido[4,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.

    Brominated compounds: Compounds with bromine atoms in their structure, which may exhibit similar reactivity and properties.

    Fluorophenoxy derivatives: Compounds containing the fluorophenoxy group, which may have similar chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties and applications.

Properties

Molecular Formula

C28H29BrFN7O2

Molecular Weight

594.5 g/mol

IUPAC Name

8-bromo-4-[4-(3-fluorophenoxy)anilino]-2-[[1-(piperidin-4-ylmethyl)azetidin-3-yl]amino]-6H-pyrido[4,3-d]pyrimidin-5-one

InChI

InChI=1S/C28H29BrFN7O2/c29-23-13-32-27(38)24-25(23)35-28(34-20-15-37(16-20)14-17-8-10-31-11-9-17)36-26(24)33-19-4-6-21(7-5-19)39-22-3-1-2-18(30)12-22/h1-7,12-13,17,20,31H,8-11,14-16H2,(H,32,38)(H2,33,34,35,36)

InChI Key

SZNBVCMHZLVGIO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2CC(C2)NC3=NC4=C(C(=O)NC=C4Br)C(=N3)NC5=CC=C(C=C5)OC6=CC(=CC=C6)F

Origin of Product

United States

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